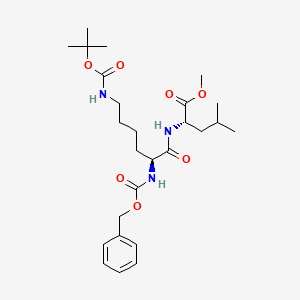

Z-Lys(boc)-leu-ome

Description

Significance of Orthogonally Protected Dipeptide Building Blocks in Contemporary Peptide Synthesis

In the intricate process of synthesizing peptides, the reactive functional groups of amino acids—the α-amino group, the C-terminal carboxyl group, and any reactive side chains—must be temporarily masked to prevent unwanted side reactions, such as polymerization or incorrect sequence assembly. biosynth.comucalgary.ca This is achieved through the use of protecting groups. The concept of "orthogonality" in this context is paramount. An orthogonal protection scheme involves the use of multiple protecting groups within the same molecule that can be removed under completely different chemical conditions. nih.govpeptide.com This allows for the selective deprotection of one functional group while others remain intact, which is crucial for the step-by-step elongation of a peptide chain or for introducing modifications at specific sites. nih.govpeptide.com

Dipeptide building blocks, like Z-Lys(Boc)-Leu-OMe, offer several advantages in contemporary peptide synthesis. The use of pre-formed dipeptides can help to:

Improve coupling efficiency: Coupling a dipeptide unit can sometimes be more efficient than coupling single amino acids sequentially, especially in "difficult" sequences prone to aggregation.

Reduce racemization: The risk of racemization (loss of stereochemical integrity) at the C-terminal amino acid is minimized because the peptide bond is already formed within the dipeptide block.

The orthogonal nature of the protecting groups in a dipeptide like this compound is what makes it particularly valuable. For instance, the C-terminal methyl ester can be saponified (hydrolyzed with a base) to reveal a free carboxylic acid for coupling with another amino acid's N-terminus. Subsequently, the N-terminal Z-group can be removed via hydrogenolysis to allow for chain extension in the other direction. All the while, the Boc group on the lysine (B10760008) side-chain remains stable, preventing it from interfering until its removal is desired, typically under acidic conditions. This high degree of control is essential for creating complex peptides, including cyclic peptides, branched peptides, and those with specific side-chain modifications. researchgate.net

Historical Context of Benzyloxycarbonyl (Z) and tert-Butyloxycarbonyl (Boc) Protecting Groups in Peptide Chemistry

The development of removable protecting groups was the key innovation that transformed peptide synthesis from an art into a reproducible science.

The Benzyloxycarbonyl (Z or Cbz) group was introduced by Leonidas Zervas and his mentor Max Bergmann in the 1930s. total-synthesis.com This was a landmark achievement that unlocked the potential for controlled peptide synthesis for the first time, allowing for the creation of specific oligopeptides. total-synthesis.com The Z group is typically introduced using benzyl (B1604629) chloroformate and is prized for its stability under a range of conditions. Its removal is classically achieved by catalytic hydrogenolysis (using H2 gas and a palladium catalyst) or with strong acids like hydrogen bromide in acetic acid. total-synthesis.combachem.com Its introduction marked the beginning of modern peptide chemistry.

The tert-Butyloxycarbonyl (Boc) group was introduced later, in 1957, by Anderson and McGregor, and independently by McKay and Albertson. springernature.com The Boc group offered a significant advantage because it is labile (easily removed) under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA). researchgate.netwikipedia.org This provided a milder deprotection method compared to the harsh conditions sometimes required for Z-group removal. The development of Boc chemistry was a crucial step that paved the way for the solid-phase peptide synthesis (SPPS) methodology pioneered by R. Bruce Merrifield in 1963, a discovery for which he was awarded the Nobel Prize. springernature.compeptide.com The Boc/Bzl (benzyl-based side chain protection) strategy became a workhorse in SPPS for many years. peptide.com

The combination of Z and Boc groups in the same synthetic strategy allows for powerful orthogonal control, as one is typically removed by hydrogenation and the other by acidolysis. total-synthesis.comyoutube.com

Structural Rationale for this compound Design in Synthetic Strategies

The specific structure of this compound is a direct reflection of its intended function as a versatile intermediate in peptide synthesis. Each component is chosen for its specific chemical properties and compatibility within an orthogonal protection scheme.

N-terminal Z-group (Benzyloxycarbonyl): This group protects the α-amino group of the lysine residue. It is stable to the acidic conditions used to remove the Boc group and the basic conditions that might be used to hydrolyze the methyl ester. total-synthesis.com Its removal via catalytic hydrogenolysis is a clean and specific reaction that does not affect the Boc or methyl ester groups, allowing for peptide chain elongation from the N-terminus. bachem.com

Lysine Side-Chain Boc-group (tert-Butyloxycarbonyl): The ε-amino group of the lysine side chain is highly nucleophilic and must be protected to prevent it from forming an unwanted peptide bond during coupling reactions. biosynth.com The Boc group is ideal for this role. It is stable during the coupling steps and during the potential removal of the Z-group (hydrogenolysis) or saponification of the methyl ester. peptide.com It is designed to be removed later in the synthesis, typically with an acid like TFA, to either yield the final deprotected peptide or to allow for specific modification at the lysine side chain. peptide.com

C-terminal OMe-group (Methyl Ester): This group protects the carboxylic acid of the C-terminal leucine (B10760876) residue. As an ester, it is stable to the conditions of peptide coupling and to the acidic removal of the Boc group. It can be selectively removed (hydrolyzed) under basic conditions (saponification) to generate a free carboxylate, which can then be activated for coupling to the N-terminus of another amino acid or peptide fragment.

This tripartite protection strategy provides the synthetic chemist with multiple, independent pathways for further reactions, making this compound a powerful tool for constructing specific and complex peptide architectures.

Research Findings and Compound Data

Below are tables summarizing key information for the building block and related precursors.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 37178-11-3 bldpharm.com |

| Molecular Formula | C26H41N3O7 |

| Molecular Weight | 507.62 g/mol |

| Appearance | Typically a white powder or solid |

| Primary Application | Intermediate for peptide synthesis csic.es |

Table 2: Characteristics of Precursor Molecules

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Role |

|---|---|---|---|---|

| Z-Lys(Boc)-OH | 2389-60-8 peptide.com | C19H28N2O6 peptide.com | 380.4 g/mol peptide.com | Protected amino acid for coupling |

| H-Leu-OMe·HCl | 14509-34-9 | C7H16ClNO2 | 181.66 g/mol | C-terminal amino acid ester |

| H-Lys(Boc)-OMe·HCl | 2389-48-2 sigmaaldrich.com | C12H25ClN2O4 sigmaaldrich.com | 296.79 g/mol sigmaaldrich.com | Lysine with protected side chain |

Properties

IUPAC Name |

methyl (2S)-4-methyl-2-[[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O7/c1-18(2)16-21(23(31)34-6)28-22(30)20(14-10-11-15-27-24(32)36-26(3,4)5)29-25(33)35-17-19-12-8-7-9-13-19/h7-9,12-13,18,20-21H,10-11,14-17H2,1-6H3,(H,27,32)(H,28,30)(H,29,33)/t20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBZICOYXRMYLP-SFTDATJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Protecting Group Strategies and Orthogonality in Z Lys Boc Leu Ome

Role of Benzyloxycarbonyl (Z) at the N-terminus

The Benzyloxycarbonyl (Z or Cbz) group is a well-established urethane-type protecting group for amines, first introduced by Max Bergmann and Leonidas Zervas in 1932. masterorganicchemistry.com In Z-Lys(Boc)-Leu-OMe, it masks the N-terminal α-amino group of the lysine (B10760008) residue, preventing it from participating in subsequent coupling reactions until its selective removal is desired. creative-peptides.combachem.com

The Z-group is typically introduced by reacting the amino group with an activated "Z+" synthon. The most common reagent for this purpose is benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl). The reaction is generally performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium carbonate) to neutralize the hydrochloric acid byproduct. total-synthesis.com Alternatively, an organic base such as triethylamine can be used in an organic solvent. total-synthesis.com Other activating agents, like dibenzyl dicarbonate (Z₂O or Cbz₂O), can also be employed. total-synthesis.com

| Reagent | Base/Solvent System | General Conditions |

| Benzyl chloroformate (Z-Cl) | Aq. Na₂CO₃ or NaOH | Schotten-Baumann conditions |

| Benzyl chloroformate (Z-Cl) | Triethylamine (Et₃N) in Dichloromethane (DCM) | Anhydrous organic conditions |

| Dibenzyl dicarbonate (Z₂O) | Organic base (e.g., Et₃N) | Offers an alternative to the highly reactive Z-Cl |

A key advantage of the Z-group is its lability under neutral conditions via catalytic hydrogenation. masterorganicchemistry.com This method is highly selective and does not affect acid-labile groups like Boc or base-labile groups. The most common procedure involves bubbling hydrogen gas (H₂) through a solution of the Z-protected peptide in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net The reaction proceeds via hydrogenolysis, cleaving the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. total-synthesis.com

Catalytic transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule is used to transfer hydrogen to the substrate in the presence of the catalyst. mdma.ch

| Method | Catalyst | Hydrogen Source | Conditions |

| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | Atmospheric or elevated pressure, various solvents (MeOH, EtOH, EtOAc) |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic acid (HCOOH) mdma.ch | Mild conditions, good for peptides mdma.ch |

| Catalytic Transfer Hydrogenation | Pd/C | Ammonium formate (HCOONH₄) researchgate.net | Rapid and efficient deprotection |

| Catalytic Transfer Hydrogenation | Pd black | 1,4-Cyclohexadiene acs.org | Fast and effective removal of Z-groups |

The Z-group demonstrates remarkable stability across a wide range of reaction conditions, which is crucial for its role in an orthogonal protection scheme. It is notably stable to the acidic conditions required for Boc-group removal (e.g., trifluoroacetic acid) and the basic conditions used for cleaving Fmoc groups (e.g., piperidine). total-synthesis.compeptide.comwikidot.com However, it can be cleaved by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (HF), though these methods are less selective than hydrogenation. creative-peptides.combachem.com

| Reagent/Condition | Stability of Z-Group | Orthogonality Note |

| Trifluoroacetic acid (TFA) | Stable wikidot.com | Orthogonal to Boc-group deprotection. |

| Piperidine/DBU (base) | Stable | Orthogonal to Fmoc-group deprotection. |

| Catalytic Hydrogenation | Labile (cleaved) masterorganicchemistry.com | Primary method for selective Z-group removal. |

| Strong Acids (HBr/AcOH, HF) | Labile (cleaved) bachem.com | Less selective; can cleave other acid-labile groups. |

| Sodium in liquid ammonia | Labile (cleaved) creative-peptides.com | Strong reducing conditions (Birch reduction). |

Role of tert-Butyloxycarbonyl (Boc) at the Lysine Side Chain (ε-Amino Group)

The tert-Butyloxycarbonyl (Boc) group is another widely used carbamate-type protecting group. total-synthesis.com In this compound, it protects the nucleophilic ε-amino group on the side chain of the lysine residue. openaccesspub.org This protection is vital to prevent the formation of branched peptides during the coupling of subsequent amino acids to the N-terminus. peptide.com

The Boc group is most commonly introduced using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). total-synthesis.comresearchgate.net The reaction involves the nucleophilic attack of the amine on the anhydride, and it can be performed under various conditions, often with a base like triethylamine or sodium hydroxide. total-synthesis.com When protecting lysine, selective protection of the ε-amino group is necessary. This is often achieved by first protecting the α-amino and carboxyl groups, for example, through complexation with a metal ion (like copper) or by using another protecting group, before introducing the Boc group at the side chain. google.comug.edu.pl

| Reagent | Base/Solvent System | Application Notes |

| Di-tert-butyl dicarbonate (Boc₂O) | NaOH / H₂O-Dioxane | Common for amino acids. |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine / DCM or DMF | Standard for peptides and other organic molecules. |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Aqueous base | An alternative crystalline reagent. |

The Boc group is characterized by its lability under acidic conditions. creative-peptides.com It is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (DCM). chempep.com The cleavage mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.com This cation can subsequently be trapped by a nucleophile or lose a proton to form isobutene gas. total-synthesis.comnih.gov

The electrophilic tert-butyl cation generated during deprotection can cause unwanted side reactions, such as the alkylation of sensitive residues like tryptophan or methionine. nih.gov To prevent this, "scavengers" like water, triisopropylsilane (TIS), or thioanisole are often added to the cleavage cocktail to trap the carbocations. masterorganicchemistry.comacs.org The stability of the Z-group to TFA allows for the selective deprotection of the lysine side chain while the N-terminus remains protected, enabling site-specific modifications. peptide.com

| Reagent/Cocktail | Typical Composition | Purpose |

| TFA/DCM | 25-50% TFA in Dichloromethane | Standard conditions for Boc removal on solid-phase or in solution. chempep.com |

| Neat TFA | 100% Trifluoroacetic acid | Harsher conditions, used for more resistant groups. chempep.com |

| TFA/Scavengers | e.g., TFA/H₂O/TIS (95:2.5:2.5) | Scavengers trap reactive cations, protecting sensitive amino acid side chains. acs.org |

| HCl in Dioxane/EtOAc | 4M HCl solution | An alternative to TFA for acid-labile deprotection. |

Stability under Various Reaction Conditions

The successful synthesis of larger peptides using this compound as a precursor hinges on the differential stability of its protecting groups. The Z and Boc groups are both carbamate-type protectors for the α-amino group of lysine and the ε-amino group of the lysine side-chain, respectively. Their stability profiles under different chemical environments are distinct, which is the basis for their selective removal.

The Boc group is notoriously acid-labile. It is stable under basic and nucleophilic conditions, as well as to catalytic hydrogenation. creative-peptides.com However, it is readily cleaved by strong acids such as trifluoroacetic acid (TFA), typically at room temperature. creative-peptides.com This high sensitivity to acid allows for its removal without affecting the Z group or the methyl ester.

The Z group , conversely, exhibits broad stability towards acidic and basic conditions commonly used in peptide synthesis. creative-peptides.com Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or under strongly acidic conditions like HBr in acetic acid. creative-peptides.com This resistance to standard acidic and basic treatments makes it an excellent "permanent" protecting group during chain elongation when the Boc group is used as a "temporary" protector.

The stability of these groups allows for a strategic approach where one can be removed while the others remain intact, a concept known as orthogonality.

| Protecting Group | Reagent/Condition | Stability | Cleavage Method |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | Labile | Yes |

| Base (e.g., Piperidine, NaOH) | Stable | No | |

| Catalytic Hydrogenation (H₂/Pd) | Stable | No | |

| Z (Benzyloxycarbonyl) | Strong Acid (e.g., TFA) | Stable | No (requires harsher acid like HBr/AcOH) |

| Base (e.g., NaOH) | Stable | No | |

| Catalytic Hydrogenation (H₂/Pd) | Labile | Yes |

Role of Methyl Ester (OMe) at the C-terminus

Introduction of Methyl Ester

Protecting the C-terminal carboxyl group is essential in peptide synthesis to prevent its unwanted participation in subsequent coupling reactions. In this compound, this is achieved by converting the carboxylic acid of leucine (B10760876) into a methyl ester (OMe). This modification temporarily masks the reactivity of the carboxyl group.

The introduction of the methyl ester is typically accomplished through standard esterification procedures. A common and classical method involves suspending the amino acid (in this case, Leucine) in methanol and treating it with a catalyst like gaseous hydrogen chloride (HCl) or thionyl chloride (SOCl₂). thieme-connect.de This Fischer esterification method is efficient for individual amino acids. For pre-formed peptides, alternative methods might be employed to avoid side reactions like peptide bond cleavage. thieme-connect.de In enzymatic processes, the enzyme leucine carboxyl methyltransferase 1 can specifically methylate a C-terminal leucine residue. wikipedia.orgnih.gov

Cleavage Strategies for Methyl Ester

The methyl ester is a robust protecting group but can be removed when desired to either couple the peptide to another residue at its C-terminus or to yield the final peptide with a free carboxylic acid. The primary strategy for cleaving a methyl ester is saponification, which involves hydrolysis under basic conditions, typically using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH). acs.org This process converts the ester back into its carboxylate salt, which is then protonated to the free carboxylic acid during acidic workup.

It is crucial that the conditions for saponification are mild enough to avoid the cleavage of other protecting groups or racemization of the amino acid residues. Both Z and Boc groups are generally stable to the mild basic conditions used for methyl ester hydrolysis. creative-peptides.com Alternative, non-hydrolytic cleavage methods exist, such as the use of bis(tributyltin) oxide, though they are less commonly applied in standard peptide synthesis. thieme-connect.de

Impact of Protecting Groups on Reactivity and Solubility of Intermediates

This increased hydrophobicity often enhances the solubility of the protected peptide in organic solvents commonly used in synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). osaka-u.ac.jp This is advantageous as it facilitates homogeneous reaction conditions for coupling and deprotection steps. However, this can also make the peptide less soluble in polar solvents, including water, which can complicate purification procedures that rely on aqueous extraction.

From a reactivity standpoint, the steric bulk of the Z and Boc groups can sometimes influence the rate of nearby coupling reactions, although this is generally not a major impediment. The electronic nature of the protecting groups ensures that the nucleophilicity of the protected amino groups is completely suppressed, preventing side reactions and ensuring that peptide bond formation occurs only at the desired, deprotected N-terminus. For peptides with poor solubility, the choice of protecting group can be critical; sometimes a more hydrophilic protecting group is chosen to improve handling. osaka-u.ac.jpnih.gov

Analytical Characterization Techniques for Z Lys Boc Leu Ome and Its Synthetic Intermediates

Spectroscopic Methods for Structural Elucidation

Infrared (IR) Spectroscopy (General)

Infrared (IR) spectroscopy is a powerful vibrational spectroscopic technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. Different chemical bonds vibrate at specific frequencies, leading to characteristic absorption bands in the IR spectrum. For Z-Lys(boc)-leu-OMe, IR spectroscopy can confirm the presence of key functional groups associated with the peptide backbone, the amino acid residues (lysine and leucine), the benzyloxycarbonyl (Z) protecting group, the tert-butyloxycarbonyl (Boc) protecting group, and the methyl ester.

The Z group, being a benzyloxycarbonyl moiety, is expected to show characteristic absorption bands for its carbonyl (C=O) stretch, C-O stretches, and aromatic C-H and C=C vibrations. The Boc group, a tert-butyloxycarbonyl moiety, will also exhibit distinct C=O and C-O stretching frequencies, along with vibrations from its tert-butyl component. The peptide bond (amide linkage) is identifiable by its amide I (C=O stretch) and amide II (N-H bend) bands. The methyl ester will contribute a strong carbonyl absorption and C-O stretching vibrations. Aliphatic C-H stretching vibrations from the leucine (B10760876) and lysine (B10760008) side chains, as well as the tert-butyl group of the Boc moiety, are also anticipated.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Notes |

| Z group C=O | ~1700-1730 | Benzyloxycarbonyl carbonyl stretch |

| Z group C-O | ~1200-1270 | Benzyloxycarbonyl C-O stretch |

| Boc group C=O | ~1690-1715 | tert-Butyloxycarbonyl carbonyl stretch |

| Boc group C-O | ~1150-1180 | tert-Butyloxycarbonyl C-O stretch |

| Amide C=O (Amide I) | ~1650-1690 | Peptide bond stretch |

| Amide N-H | ~3300-3400 | Peptide bond stretch |

| Ester C=O | ~1730-1750 | Methyl ester carbonyl stretch |

| Ester C-O | ~1150-1200 | Methyl ester C-O stretch |

| Aromatic C-H | ~3000-3100 | From the phenyl ring of the Z group |

| Aliphatic C-H | ~2850-3000 | From Lys, Leu side chains, and Boc tert-butyls |

The presence and position of these bands provide strong evidence for the successful synthesis and integrity of the this compound molecule rsc.orgresearchgate.netresearchgate.netijcr.infojove.comsapub.orgspectroscopyonline.comlibretexts.orglibretexts.org.

Chiral Analysis for Enantiomeric Purity

Chiral purity is paramount for amino acid derivatives and peptides, as stereoisomers can exhibit significantly different biological activities or physicochemical properties. This compound possesses chiral centers at the alpha-carbons of both lysine and leucine residues. Therefore, methods to assess enantiomeric purity are essential.

Optical Rotation Measurement

Optical rotation is a phenomenon where chiral molecules rotate the plane of polarized light. This property is measured using a polarimeter, and the resulting value, when corrected for concentration and path length, yields the specific rotation ([α]) rudolphresearch.comwikipedia.orgmasterorganicchemistry.com. Specific rotation is a characteristic property of a chiral compound and is sensitive to its enantiomeric composition.

The measurement of optical rotation for this compound would involve dissolving a known quantity of the compound in a specified solvent (e.g., methanol, chloroform) at a defined temperature and measuring the angle of rotation of plane-polarized light, typically at the sodium D line (589 nm) wikipedia.orgcanada.ca. The sign of the rotation (positive for dextrorotatory, negative for levorotatory) and its magnitude are indicative of the compound's stereochemical configuration and enantiomeric excess. Factors such as the solvent, temperature, and wavelength of light can influence the observed specific rotation wikipedia.orgcanada.ca. For a pure enantiomer, a significant specific rotation value is expected, while a racemic mixture would ideally show a specific rotation close to zero rudolphresearch.comwikipedia.org.

Table 2: Parameters for Optical Rotation Measurement

| Parameter | Typical Value/Range | Notes |

| Wavelength (λ) | 589 nm (Na D line) | Standard wavelength for measurement |

| Temperature (T) | 20 °C or 25 °C | Standard temperatures for measurement |

| Solvent | e.g., Methanol, CHCl₃ | Affects the magnitude and sign of rotation |

| Specific Rotation ([α]) | Compound-specific | Expected to be non-zero for enantiomerically pure this compound |

Circular Dichroism (CD) Spectroscopy (General for Peptides)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly valuable for analyzing the secondary structure of peptides and proteins in the far-ultraviolet (UV) region (190-250 nm) researchgate.netrsc.org. CD spectra can reveal the presence of alpha-helical, beta-sheet, or random coil conformations based on characteristic spectral patterns researchgate.net.

Table 3: Spectral Regions and Information in CD Spectroscopy

| Spectral Region | Information Obtained | Typical Features for Peptides |

| Far-UV (190-250 nm) | Peptide backbone secondary structure (α-helix, β-sheet, random coil) | α-helix: minima at ~208 nm and ~222 nm, maximum at ~190 nm. β-sheet: minima at ~215 nm and ~205 nm, maximum at ~195 nm. Random coil: broad negative band around 195 nm. |

| Near-UV (250-320 nm) | Tertiary structure, chiral environment | Signals from aromatic residues (Trp, Tyr, Phe) and other chiral centers. Sensitive to conformational changes. |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative chemical analysis technique used to determine the elemental composition of a pure compound. It involves the combustion of a precisely weighed sample and the measurement of the resulting products (e.g., CO₂, H₂O, N₂) to calculate the percentage of carbon, hydrogen, and nitrogen, respectively. For organic compounds containing oxygen, its percentage is often determined by difference. This method is critical for verifying the empirical formula and assessing the purity of a synthesized compound.

The molecular formula for this compound is C₂₅H₃₈N₄O₇, with a molar mass of 506.59 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (25 × 12.011) / 506.59 × 100% = 59.27%

Hydrogen (H): (38 × 1.008) / 506.59 × 100% = 7.56%

Nitrogen (N): (4 × 14.007) / 506.59 × 100% = 11.06%

Oxygen (O): (7 × 15.999) / 506.59 × 100% = 22.11%

Experimental results from elemental analysis are compared against these theoretical values. Close agreement, typically within ±0.4%, indicates that the synthesized compound has the expected elemental composition and a high degree of purity rsc.orgnih.gov5z.com5z.com.

Table 4: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 59.27 |

| Hydrogen (H) | 7.56 |

| Nitrogen (N) | 11.06 |

| Oxygen (O) | 22.11 |

Compound List

this compound

Benzyloxycarbonyl (Z)

tert-Butyloxycarbonyl (Boc)

Lysine (Lys)

Leucine (Leu)

Applications of Z Lys Boc Leu Ome As a Building Block in Complex Peptide Synthesis

Incorporation into Linear Peptide Chains

The design of Z-Lys(boc)-leu-ome lends itself directly to the stepwise assembly of linear peptide sequences, a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS).

Role in the Synthesis of Branched Peptides

Direct research findings specifically detailing the use of this compound in the synthesis of branched peptides were not identified. However, the lysine (B10760008) residue's protected epsilon-amino group (Boc) is a key feature for introducing branching. This side-chain amine can serve as a point for initiating a secondary peptide chain, leading to dendritic or branched peptide structures. The synthesis of diketopiperazines (DKPs) from protected amino acids, including lysine derivatives like Lys(Boc), has been explored, and these cyclic scaffolds can serve as precursors for branched architectures. acs.org The strategic deprotection of the Boc group would liberate the epsilon-amino group, allowing for further peptide coupling or conjugation to create branching.

Applications in the Synthesis of Cyclic Peptides (General)

Specific examples of this compound being incorporated into cyclic peptide structures were not found in the provided literature. Nonetheless, the compound's structure offers potential for cyclic peptide synthesis. The lysine side chain, once deprotected, can participate in side-chain-to-side-chain cyclizations (e.g., with acidic residues) or head-to-side-chain cyclizations. thieme-connect.dersc.orguu.nlub.edu Alternatively, the dipeptide could be integrated into a linear precursor, which is then cyclized using established methods such as those employing DPPA/DIPEA or TBTU/DIPEA, with yields often varying based on the cyclization site and peptide sequence. thieme-connect.de For instance, cyclic peptides incorporating Lys(Z) residues have been synthesized with yields ranging from 20% to 70%. thieme-connect.de

Utility in the Preparation of Peptide Mimetics and Conjugates

Specific research detailing the use of this compound in the preparation of peptide mimetics or conjugates was not found in the search results. However, its chemical structure provides a foundation for such applications. Peptide mimetics often involve the incorporation of non-peptide elements or modifications to amino acid side chains to enhance stability or biological activity. google.comresearchgate.net The Boc-protected lysine side chain offers a reactive handle for conjugation to various molecules, including heterocycles or lipids, to create hybrid structures with potential therapeutic benefits. nih.govgoogle.com The dipeptide's inherent protected amino acid nature makes it amenable to further chemical modifications for creating novel peptidomimetics or bioconjugates.

Future Directions in Z Lys Boc Leu Ome Research

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of dipeptides like Z-Lys(Boc)-Leu-OMe often involves solution-phase coupling methods. While effective, these methods can present challenges in terms of yield, purification, and environmental impact. Future research is anticipated to focus on optimizing these synthetic pathways to be more efficient and sustainable.

| Potential Research Area | Objective | Key Methodologies to Investigate | Expected Outcome |

| Green Solvent Systems | Reduce reliance on hazardous solvents like DMF and CH2Cl2. | Evaluation of ionic liquids, deep eutectic solvents, or bio-based solvents (e.g., 2-MeTHF). | More sustainable and safer synthetic protocols with potentially easier product isolation. |

| Flow Chemistry | Improve reaction control, safety, and scalability. | Miniaturized continuous flow reactors for coupling and deprotection steps. | Higher yields, reduced reaction times, and seamless integration of synthesis and purification. |

| Novel Coupling Reagents | Minimize racemization and side product formation. | Development and application of new phosphonium- or uranium-based reagents with higher efficiency and better atom economy. | Increased purity of the final this compound product, reducing the need for extensive chromatography. |

| Enzymatic Synthesis | Enhance stereoselectivity and reduce the need for protecting groups. | Use of engineered ligases to form the peptide bond between Z-Lys(Boc)-OH and Leu-OMe. | A highly specific and environmentally friendly synthetic route. |

Exploration of Novel Applications in Peptide-Based Material Science

Beyond its role as a synthetic intermediate, the inherent amphiphilic nature of this compound makes it a candidate for investigation in material science. The combination of the hydrophobic Z (benzyloxycarbonyl) and Boc groups with the more polar peptide backbone can drive self-assembly processes, forming structured nanomaterials.

Recent studies have demonstrated that even simple lysine-based dipeptides can self-assemble into hydrogels with significant antimicrobial properties. nih.gov These materials show promise in biomedical applications due to their biocompatibility and the diversity of nanostructures they can form. nih.gov Future research on this compound could focus on its potential to form similar functional materials, such as nanofibers, nanotubes, or hydrogels. The ability to selectively remove the protecting groups (Z or Boc) post-assembly would offer a powerful tool to modify the material's surface chemistry and properties for targeted applications, such as drug delivery or tissue engineering. nih.gov

| Potential Material Application | Governing Principle | Key Properties to Investigate | Example End-Use |

| Self-Assembling Hydrogels | Amphiphilic nature driving fibrillar network formation in aqueous environments. | Rheological properties, biocompatibility, and drug-loading capacity. | Scaffolds for 3D cell culture or injectable systems for localized drug release. |

| Antimicrobial Surfaces | The cationic nature of the lysine (B10760008) side chain after Boc deprotection. | Efficacy against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. nih.gov | Coatings for medical implants or wound dressings to prevent infection. |

| Nanocarriers for Drug Delivery | Formation of micellar or vesicular structures through controlled self-assembly. | Size and stability of nanostructures, encapsulation efficiency, and release kinetics. | Targeted delivery of hydrophobic therapeutic agents. |

Advanced Mechanistic Investigations of Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and deprotection of this compound is crucial for optimizing reaction conditions and minimizing impurity formation. Future work in this area will likely involve the use of advanced analytical techniques to probe reaction intermediates and transition states.

For example, real-time monitoring of the coupling reaction using techniques like in-situ NMR or ReactIR could provide invaluable data on reaction kinetics and the formation of transient species. Mass spectrometry-based strategies, which have been used to profile lysine reactivity in complex biological systems, could be adapted to study the chemoselectivity of the coupling and deprotection steps in the synthesis of this compound. rsc.org Understanding these pathways in detail can lead to the rational design of protocols that avoid common pitfalls in peptide synthesis, such as racemization or the formation of deletion or insertion sequences in larger peptides.

| Investigative Technique | Target of Study | Information Gained | Impact on Synthesis |

| In-situ NMR Spectroscopy | The coupling reaction between Z-Lys(Boc)-OH and Leu-OMe. | Real-time kinetic data, identification of intermediates, and quantification of side products. | Rational optimization of reaction time, temperature, and stoichiometry. |

| Advanced Mass Spectrometry (e.g., ESI-MS/MS) | Deprotection steps (removal of Z or Boc groups). | Precise identification of byproducts resulting from incomplete or non-selective cleavage. | Development of cleaner deprotection protocols and improved purification strategies. |

| Isotope Labeling Studies | The peptide bond formation step. | Elucidation of the precise mechanism of the coupling reagent and potential for racemization at the chiral centers. | Selection of optimal coupling reagents and additives to maintain stereochemical integrity. |

Computational Chemistry Approaches for Predicting Reactivity and Conformation

Computational chemistry offers a powerful, non-empirical approach to understanding the behavior of molecules like this compound. Future research will increasingly leverage computational tools to predict both the chemical reactivity and the three-dimensional conformational preferences of this dipeptide, providing insights that can guide laboratory experiments.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in different solvent environments. This is critical for understanding its propensity to self-assemble into ordered structures (relevant to material science applications) and how it presents itself for subsequent reactions. Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies for coupling and deprotection reactions, and predict spectroscopic properties (e.g., NMR chemical shifts) to aid in experimental characterization. Such predictive models can accelerate the development of new synthetic routes and the design of novel peptide-based materials.

| Computational Method | Property to Predict | Relevance to Research |

| Molecular Dynamics (MD) | Conformational preferences and solvent interactions. | Predicts the most stable 3D structures, which influences both chemical reactivity and self-assembly behavior. |

| Density Functional Theory (DFT) | Reaction energetics and transition state geometries. | Helps in understanding reaction mechanisms and predicting the most favorable conditions for synthesis. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of non-covalent interactions (e.g., hydrogen bonding). | Provides insight into the forces driving self-assembly and the formation of peptide-based materials. |

| Virtual Screening/Docking | Interaction with catalysts or enzymes. | Facilitates the design of novel enzymatic synthetic routes or catalytic deprotection methods. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Z-Lys(boc)-leu-ome, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis involves sequential protection of lysine (Z and boc groups) and leucine (methyl ester) residues. Key steps include:

Coupling reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to minimize racemization .

Deprotection : Selective removal of boc groups with TFA while retaining Z-protection .

Purification : Column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from ethanol/water mixtures .

- Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 chloroform/methanol) and adjust stoichiometry (1.2:1 molar ratio of activated carboxylate to amine).

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

- Methodological Answer :

- NMR : Compare ¹H/¹³C spectra with literature data (e.g., δ 1.4 ppm for boc methyl groups, δ 5.1 ppm for Z-group benzyl protons) .

- HPLC : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to assess purity (>95% by AUC) .

- Mass Spectrometry : ESI-MS expected [M+H]⁺ ~550.3 Da .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Detailed Protocols : Include exact molar ratios, solvent grades, and temperature controls in supplementary materials .

- Cross-Validation : Share raw spectral data (NMR, HPLC) via open-access repositories to enable peer verification .

Advanced Research Questions

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR shifts) when characterizing this compound?

- Methodological Answer :

- Systematic Analysis :

Verify solvent purity (e.g., deuterated solvent residual peaks).

Check for rotameric forms (common in boc-protected amines) using variable-temperature NMR .

Compare with synthetic intermediates to isolate the source of discrepancies .

- Collaborative Review : Consult crystallography or computational modeling (e.g., DFT for predicted shifts) to resolve ambiguities .

Q. What strategies are effective for incorporating this compound into solid-phase peptide synthesis (SPPS) while minimizing side reactions?

- Methodological Answer :

- Resin Selection : Use Wang or Rink amide resins for C-terminal methyl ester compatibility .

- Coupling Conditions : Activate with HATU/DIPEA in DMF (2:1 equiv) for 2 hours to ensure complete acylation .

- Side-Chain Protection : Retain boc on lysine to prevent premature deprotection during SPPS cycles .

Q. How can researchers design a study to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–10) and incubate at 4°C, 25°C, and 40°C.

Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Data Interpretation : Use Arrhenius plots to predict shelf-life and identify degradation products via LC-MS .

Q. What computational tools can predict the reactivity of this compound in novel peptide bond formations?

- Methodological Answer :

- Software : Use Gaussian or Schrödinger Suite for DFT calculations to model transition states and activation energies .

- Docking Studies : Simulate interactions with proteases or coupling reagents to optimize reaction pathways .

Key Considerations for Advanced Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.